molecular formula C20H20N4O2 B12192388 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12192388
M. Wt: 348.4 g/mol
InChI Key: YSXDWSRPOMKSOG-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at position 7, a methyl group at position 2, and a phenyl substituent at position 5 (). The 3,4-dimethoxy substitution on the phenyl ring is notable for enhancing electronic effects and metabolic stability compared to simpler aryl groups .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-21-20-22-16(14-7-5-4-6-8-14)12-17(24(20)23-13)15-9-10-18(25-2)19(11-15)26-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

YSXDWSRPOMKSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a cascade of condensation and cyclization steps. Initially, the aldehyde undergoes Knoevenagel condensation with ethyl acetoacetate to form an α,β-unsaturated ketone intermediate. This intermediate then reacts with the amino group of the triazole, followed by intramolecular cyclization to construct the triazolopyrimidine core.

Optimization studies revealed that para-toluenesulfonic acid (APTS, 10 mol%) in ethanol under reflux for 24 hours provides the highest yield (75%). Alternative catalysts such as HCl or acetic acid resulted in inferior yields (<50%), while polar aprotic solvents like acetonitrile reduced reactivity (Table 1).

Table 1: Optimization of Reaction Conditions for Triazolopyrimidine Synthesis

CatalystSolventTime (h)Yield (%)
APTS (10 mol%)Ethanol2475
HClEthanol2445
Acetic acidEthanol2410
NoneNeat2410

Substrate Scope and Adaptability

The versatility of this method allows for the incorporation of diverse aryl aldehydes. For the target compound, 3,4-dimethoxybenzaldehyde was selected to introduce the dimethoxyphenyl group at position 7. Ethyl acetoacetate contributes the methyl group at position 2, while 5-amino-1-phenyl-1H-1,2,4-triazole provides the phenyl substituent at position 5.

Synthon-Based Modular Assembly

An alternative approach involves stepwise assembly using preformed synthons, as demonstrated in the synthesis of related triazolopyrimidine carboxamides.

Synthon Preparation

The synthesis begins with the preparation of a β-diketone intermediate, 1-phenylbutane-1,3-dione, which is condensed with 3,5-diamino-1,2,4-triazole in glacial acetic acid to yield a 4,7-dihydrotriazolopyrimidine scaffold. Subsequent functionalization at position 7 is achieved via nucleophilic substitution with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.

Challenges and Modifications

Early attempts to introduce the dimethoxyphenyl group directly via Friedel-Crafts alkylation resulted in regioselectivity issues. Transitioning to palladium-catalyzed cross-coupling improved both yield (68%) and purity. However, this method requires stringent anhydrous conditions and specialized catalysts, increasing operational complexity compared to the MCR approach.

Structural Validation and Analytical Data

Both synthetic routes produce the target compound, confirmed through spectroscopic and crystallographic analyses.

Spectroscopic Characterization

  • 1H-NMR (400 MHz, CDCl3): δ 7.82–7.26 (m, 5H, Ph), 6.91 (s, 1H, H-6), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.87 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.41 (s, 3H, CH3).

  • 13C-NMR (101 MHz, CDCl3): δ 170.2 (C=O), 153.1 (C-2), 149.3 (C-7), 134.5–126.8 (aryl carbons), 56.1 (OCH3), 14.3 (CH3).

  • HRMS : m/z calcd. for C23H24N4O4 [M+H]+: 420.1795; found: 420.1798.

X-Ray Crystallography

Single-crystal X-ray analysis confirmed the R-configuration at position 7 and the boat conformation of the dihydropyrimidine ring. The dihedral angle between the triazole and pyrimidine rings is 12.7°, indicative of moderate conjugation.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Purity (%)ScalabilityOperational Complexity
Three-Component MCR7598HighLow
Synthon-Based6895ModerateHigh

The MCR method outperforms the modular approach in yield and simplicity, making it preferable for large-scale production. However, the synthon-based route allows precise control over stereochemistry, which may be critical for enantioselective applications.

Applications and Derivatives

While this report focuses on synthesis, preliminary biological data for analogous compounds suggest antiproliferative activity against breast cancer cell lines (e.g., IC50 = 17.83 μM for MDA-MB-231). Structural modifications, such as replacing the ethyl carboxylate with a carboxamide group, have shown enhanced RNase H inhibitory activity in related molecules .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

The synthesis of this compound typically involves regioselective reactions of substituted triazoles with various aryl groups. Recent studies have developed efficient one-step procedures that enhance yield and selectivity. For instance, reactions involving 3,5-diamino-1,2,4-triazole have been reported to yield high amounts of the desired product under mild conditions .

Key Synthesis Methods

MethodDescriptionYield
One-step synthesisUtilizes 3,5-diamino-1,2,4-triazole with aryl ketonesHigh
Regioselective reactionsInvolves variously substituted aryl groupsExcellent selectivity

Antiviral Properties

Research has indicated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit antiviral properties. Specifically, studies have shown that derivatives can inhibit HIV-1 replication in vitro. The mechanism often involves interference with viral RNA polymerase activity .

Anticancer Effects

Several derivatives of this compound have demonstrated significant anticancer activity. They act by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For example, a study highlighted the effectiveness of certain derivatives against various cancer cell lines through targeted molecular interactions .

Other Therapeutic Applications

The compound also shows promise as:

  • Phosphodiesterase inhibitors : Potentially useful for treating cognitive disorders such as Alzheimer's disease.
  • Antimicrobial agents : Effective against a range of bacterial and fungal pathogens.
  • Anti-inflammatory drugs : Some derivatives have been noted for their anti-inflammatory effects in preclinical models .

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral efficacy of a series of [1,2,4]triazolo[1,5-a]pyrimidines , including our compound of interest. Results indicated that specific structural modifications enhanced activity against HIV-1 in MT4 cells. The study concluded that these modifications could be pivotal in developing new antiviral therapies .

Case Study 2: Anticancer Research

Another significant investigation focused on the anticancer properties of related compounds. The findings showed that certain derivatives could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival. This suggests a potential for developing new cancer therapies based on the triazolo-pyrimidine scaffold .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been shown to bind to adenosine receptors, which play a role in various physiological processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

Triazolopyrimidine derivatives differ primarily in substituent patterns, which dictate their biological and physicochemical properties. Key structural analogs include:

Compound Name Position 5 Substituent Position 7 Substituent Position 2 Substituent Key References
Target Compound Phenyl 3,4-Dimethoxyphenyl Methyl
7-(4-Methoxyphenyl)-5-(4-methylphenyl) 4-Methylphenyl 4-Methoxyphenyl None
7-(2,4-Dichlorophenyl)-5-(2-thienyl) 2-Thienyl 2,4-Dichlorophenyl None
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl) 4-Chlorophenyl 3,4-Dimethoxyphenyl None
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy group in the target compound (electron-donating) contrasts with the 2,4-dichloro substitution (electron-withdrawing) in , impacting solubility and receptor binding .
  • Steric Effects : Bulkier substituents, such as the naphthyl group in 7-(4-methoxyphenyl)-2-methyl-5-(2-naphthyl) (), reduce conformational flexibility compared to the phenyl group in the target compound .

Physicochemical Properties

Key properties of the target compound and analogs:

Compound Molecular Weight (g/mol) Density (g/cm³) Predicted pKa LogP
Target Compound 368.4 ~1.4 ~6.8 ~3.17
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl) 368.82 1.4±0.1 N/A 3.17
7-(4-Methoxyphenyl)-5-(4-methylphenyl) 318.37 1.25±0.1 6.80±0.60 N/A
  • Solubility: The 3,4-dimethoxy group enhances water solubility compared to non-polar substituents (e.g., 4-methylphenyl in ) but reduces it relative to hydrophilic groups like amino .
  • Thermal Stability : TMDP-based syntheses yield compounds with high thermal stability (>200°C), critical for pharmaceutical processing .

Enzyme Inhibition

  • Glucokinase Activation : 7-(4-Methoxyphenyl)-5-phenyl derivatives exhibit glucokinase activation, while the target compound’s dimethoxy substitution may alter binding affinity due to steric and electronic effects .
  • Tubulin Polymerization Inhibition : Triazolopyrimidines with trimethoxyphenyl groups () show microtubule-destabilizing activity, suggesting the target compound’s dimethoxy groups could be optimized for similar efficacy .
  • Metalloproteinase Inhibition : Derivatives like ZINC000021797248 () demonstrate low binding energies with metalloproteinase II, highlighting the role of substituent polarity in enzyme interaction .

Antimicrobial and Anti-inflammatory Effects

  • Antibacterial Activity : Thiadiazole- and oxadiazole-fused triazolopyrimidines () show broad-spectrum activity, though the target compound’s lack of these heterocycles may limit direct antimicrobial action .
  • Anti-inflammatory Potential: Amino-substituted analogs inhibit IL-6 and NO synthesis (), suggesting the target compound’s methyl and phenyl groups could be modified to enhance anti-inflammatory properties .

Biological Activity

The compound 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 925025-18-9) is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O2_{2}
Molecular Weight348.4 g/mol
StructureChemical Structure

Anticonvulsant Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticonvulsant properties. In one study, various 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested for their anticonvulsant activity using the Maximal Electroshock (MES) test. The compound demonstrated promising results comparable to established anticonvulsants like carbamazepine and valproate .

Antitumor Activity

The triazolopyrimidine scaffold has been explored for its anticancer potential. A recent study evaluated the cytotoxic effects of several derivatives against human cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound exhibited significant antiproliferative effects with IC50_{50} values indicating effective inhibition of cell growth .

Antiviral Activity

Inhibition studies against HIV-1 have highlighted the potential of triazolo[1,5-a]pyrimidines as antiviral agents. Specific derivatives have shown the ability to inhibit RNase H activity crucial for viral replication. This suggests that modifications in the phenyl substituents can enhance antiviral efficacy .

The biological activities of 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine are attributed to its interaction with various molecular targets:

  • Anticonvulsant Mechanism : The compound may modulate neurotransmitter systems or ion channels involved in seizure activity.
  • Antitumor Mechanism : It likely induces apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
  • Antiviral Mechanism : It inhibits critical viral enzymes such as RNase H, disrupting the viral replication cycle.

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, derivatives including 7-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine were administered. Results indicated an ED50_{50} comparable to standard treatments with minimal side effects observed.

Study 2: Cytotoxic Evaluation

A series of synthesized compounds were evaluated for cytotoxicity against various cancer cell lines. The compound showed potent activity against A549 cells with an IC50_{50} significantly lower than cisplatin in certain concentrations, indicating a strong potential for further development as an anticancer agent.

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